5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a thiadiazole ring, and various substituents such as chlorine, methyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate phenol derivatives with acetic anhydride under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the benzofuran derivative with thiosemicarbazide and an appropriate oxidizing agent, such as hydrogen peroxide, under reflux conditions.
Substitution Reactions: Chlorine and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorine gas and methyl iodide, respectively.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine derivative under dehydrating conditions, such as using thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core and the thiadiazole ring, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine gas, methyl iodide, thionyl chloride.
Major Products
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced derivatives of the carboxamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may modulate the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3,6-dimethyl-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
- 5-chloro-3,6-dimethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
Uniqueness
- Structural Uniqueness : The presence of specific substituents such as the 4-methylphenyl group and the thiadiazole ring distinguishes it from other benzofuran derivatives.
- Functional Uniqueness : Its unique combination of functional groups contributes to its distinct chemical reactivity and potential bioactivity.
This detailed article provides a comprehensive overview of 5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H16ClN3O2S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-10-4-6-13(7-5-10)18-22-20(27-24-18)23-19(25)17-12(3)14-9-15(21)11(2)8-16(14)26-17/h4-9H,1-3H3,(H,22,23,24,25) |
InChI Key |
UVGBFQQQNRREHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C |
Origin of Product |
United States |
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